molecular formula C8H7N3O2 B1398718 Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1196156-42-9

Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1398718
CAS No.: 1196156-42-9
M. Wt: 177.16 g/mol
InChI Key: WAYSJYROSIMXRC-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1196156-42-9) is a versatile chemical scaffold with significant value in medicinal chemistry and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged structural class known for its close similitude to the purine bases adenine and guanine, which allows it to interact with a wide range of biological targets . The molecular framework features a carboxylate ester at the 5-position, which serves as a key handle for further synthetic modification and diversification to create novel active compounds . Researchers utilize this compound as a critical precursor in the synthesis of more complex molecules for biomedical applications. The pyrazolo[3,4-b]pyridine core is a subject of intense investigation, with demonstrated potential in developing tyrosine kinase inhibitors and other therapeutic agents . Recent advances highlight its role in creating derivatives with various pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties . Furthermore, novel synthetic routes, such as those using green catalysts like amorphous carbon-supported sulfonic acid (AC-SO 3 H), continue to be developed for related ester scaffolds, underscoring the ongoing innovation in the chemistry of this compound class . This product is supplied with a purity of ≥95% and should be stored sealed in a dry, room-temperature environment . It is intended for research and further manufacturing applications only and is not approved for direct human use.

Properties

IUPAC Name

methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-4-10-11-7(5)9-3-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYSJYROSIMXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725444
Record name Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-42-9
Record name Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This reaction is carried out at room temperature in ethanol, providing the desired product with moderate to good yields . Another method involves the use of 1,3-dialkyl-1H-pyrazole-5-amine as a starting material .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid catalysts like AC-SO3H offers advantages such as low cost, non-toxicity, and stability, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Development

Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate is primarily investigated for its biological activities, including anti-inflammatory and anticancer properties. Researchers have focused on its interactions with various biological targets, leading to the development of novel therapeutic agents.

Case Studies:

  • Anti-cancer Activity : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant cytotoxic effects on cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
  • Anti-inflammatory Effects : Another investigation highlighted the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, showcasing its potential as a treatment for chronic inflammatory diseases .

Synthesis and Derivatization

The synthesis of this compound has been optimized through various methods, allowing researchers to create a range of derivatives with enhanced biological activities.

Synthesis Techniques:

  • Catalytic Methods : Recent advancements include the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst for synthesizing pyrazolo[3,4-b]pyridine derivatives. This method has shown improved yields and efficiency compared to traditional catalysts .
  • Multicomponent Reactions : Innovative synthetic routes involving multicomponent reactions have been developed, enabling the rapid assembly of complex pyrazolo[3,4-b]pyridine structures from simpler precursors .

Biological Studies

The biological profiling of this compound has revealed a variety of pharmacological activities.

Pharmacological Insights:

  • Binding Affinity Studies : Research has indicated that the compound exhibits significant binding affinity to certain receptors and enzymes, which is crucial for its therapeutic efficacy. For instance, studies have shown that modifications in the structure can lead to increased potency against specific targets such as kinases and phosphodiesterases .
  • Toxicological Assessments : Safety evaluations have been conducted to assess the toxicity profile of this compound and its derivatives. These studies are essential for determining the feasibility of clinical applications.

Mechanism of Action

The mechanism of action of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells . The compound’s activity is mediated through the phosphorylation of the intramembrane kinase domain, triggering downstream signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Reference
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate Methyl ester (5) 177.16 COOCH₃
Ethyl 4-(phenylamino)-1-phenyl derivative Ethyl ester (5), Phenylamino (4) 337.37 COOEt, NHPh
Ethyl 4-chloro-1-methyl derivative Ethyl ester (5), Cl (4), Methyl (1) 239.66 COOEt, Cl, CH₃
1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile Cyano (5) 144.13 CN
Methyl 5-chloro-1,3,6-trimethyl derivative Cl (5), CH₃ (1,3,6), Methyl ester (4) 253.69 COOCH₃, Cl, CH₃ (multiple)

Key Observations :

  • Substituent Effects: Chloro (Cl) or phenylamino (NHPh) groups at position 4 increase molecular weight and alter electronic properties, impacting reactivity and binding affinity .
  • Cyano vs. Ester: The cyano-substituted analog (144.13 g/mol) exhibits lower molecular weight and higher polarity, correlating with reduced antimalarial activity compared to ethyl carboxylate derivatives .

Key Observations :

  • Ester vs. Cyano: Ethyl carboxylate derivatives (e.g., L87) demonstrate superior antimalarial activity (IC₅₀ = 3.46–9.30 μM) compared to cyano-substituted analogs (IC₅₀ >15.0 μM), highlighting the ester group's role in target engagement .

Key Observations :

  • Esterification : Methyl esters are typically synthesized via acid-catalyzed esterification, whereas ethyl analogs often require harsher conditions (e.g., POCl₃) .
  • Functionalization: Position 4 modifications (e.g., chloro, morpholino) are achieved through nucleophilic substitution or cross-coupling, with yields ranging from 48–84% .

Biological Activity

Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and potential therapeutic applications.

This compound is characterized by its unique structural features that contribute to its biological activity. The molecular formula is C8H8N2O2C_8H_8N_2O_2, with a molecular weight of approximately 168.16 g/mol. Its structure allows for various substitutions that can enhance its pharmacological properties.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazolo[3,4-b]pyridines can effectively inhibit the growth of various pathogenic microorganisms. For instance, certain derivatives demonstrated significant activity against Mycobacterium tuberculosis (Mtb), indicating potential as anti-tuberculosis agents .
  • Anti-inflammatory Effects : Compounds within this class have been reported to possess anti-inflammatory properties. Preclinical studies suggest that they can modulate inflammatory pathways, which may lead to therapeutic applications in chronic inflammatory diseases .
  • Inhibition of Kinases : this compound has been evaluated for its ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer progression. Some derivatives showed IC50 values in the low nanomolar range against TRKA/B/C kinases, suggesting potent inhibitory effects .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following synthetic routes have been explored:

  • Condensation Reactions : A common method involves the condensation of 5-aminopyrazole with α-oxoketene dithioacetals under acidic conditions to yield various substituted pyrazolo[3,4-b]pyridines .
  • Scaffold Hopping : Recent advancements in drug design have utilized scaffold hopping techniques to create novel derivatives with enhanced biological profiles .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Antitubercular Activity : A study evaluated the efficacy of several pyrazolo[3,4-b]pyridine derivatives against Mtb strains. The most potent compounds were identified through molecular docking studies and subsequent in vitro assays .
  • Evaluation as TRK Inhibitors : Another research effort focused on the inhibition of TRK kinases by various pyrazolo[3,4-b]pyridine derivatives. The results indicated that certain modifications significantly improved their inhibitory potency and selectivity .

Data Table: Biological Activity Summary

Activity Type Description Notable Findings
AntimicrobialInhibition of pathogenic microorganismsEffective against Mycobacterium tuberculosis
Anti-inflammatoryModulation of inflammatory pathwaysPotential therapeutic applications in chronic diseases
Kinase InhibitionTargeting tropomyosin receptor kinases (TRKs)IC50 values in low nanomolar range

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via condensation reactions. For example:

  • Route 1 : Reacting pyrazole-4-carbaldehydes with β-ketoesters in the presence of piperidine under reflux conditions (yield: 60-75%) .
  • Route 2 : Sequential opening/closing cascades using 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles under mild conditions (yield: ~70%) .
  • Catalyst Optimization : Toluene with trifluoroacetic acid (TFA) as a catalyst enhances cyclization efficiency, achieving yields up to 67.5% .
    • Key Variables : Solvent choice (e.g., DMF for microwave-assisted reactions), temperature (reflux vs. room temperature), and catalyst loading (e.g., 30 mol% TFA) critically affect reaction kinetics and purity .

Q. How is this compound characterized structurally?

  • Answer : Standard techniques include:

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions (e.g., methyl ester protons at δ ~3.9 ppm) .
  • Mass Spectrometry : LCMS ([M+H]+^+ peaks) validates molecular weight (e.g., m/z 172.09 for C8_8H7_7N3_3O2_2) .
  • X-ray Crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for drug design .

Advanced Research Questions

Q. What strategies are employed to functionalize the pyrazolo[3,4-b]pyridine scaffold for structure-activity relationship (SAR) studies?

  • Answer : Functionalization methods include:

  • Halogenation : Bromination using N-bromosuccinimide (NBS) in DMF introduces handles for cross-coupling (e.g., Suzuki-Miyaura reactions) .
  • Derivatization : Chlorination with POCl3_3 at 120°C introduces electrophilic sites for nucleophilic substitution .
  • Boronates : Incorporation of dioxaborolane groups enables PET ligand development (e.g., for imaging CD80) .
    • Example : Ethyl 4-chloro-1-methyl-6-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was synthesized via microwave-assisted coupling (140°C, 2 h) .

Q. How do computational methods aid in optimizing this compound derivatives for biological targets?

  • Answer :

  • Molecular Docking : Pyrazolo[3,4-b]pyridines are docked into kinase active sites (e.g., CHK1) to predict binding modes. Substituents at C3 and C6 positions modulate steric and electronic interactions .
  • DFT Calculations : Assess electronic effects of electron-withdrawing groups (e.g., -CF3_3) on reactivity and stability .
  • ADMET Prediction : LogP and polar surface area (PSA) are computed to optimize pharmacokinetics .

Q. What contradictions exist in reported synthetic protocols, and how can they be resolved?

  • Answer :

  • Contradiction 1 : Yields vary significantly between TFA-catalyzed (67.5%) and piperidine-mediated (48%) routes due to competing side reactions.
  • Resolution : Monitor intermediates via TLC and optimize stoichiometry (e.g., 1:1 molar ratio of pyrazole-amine to acrylate) .
  • Contradiction 2 : Conflicting CAS numbers (e.g., 1033772-26-7 vs. 849067-96-5) arise from regiochemical ambiguity. Use 15^{15}N NMR to confirm ring connectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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